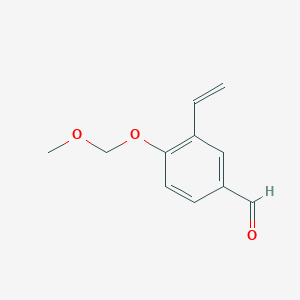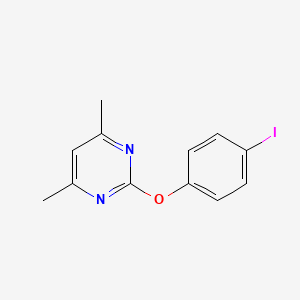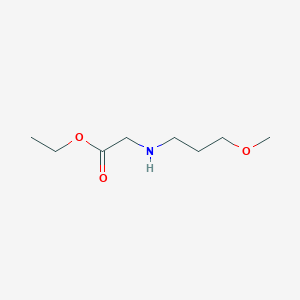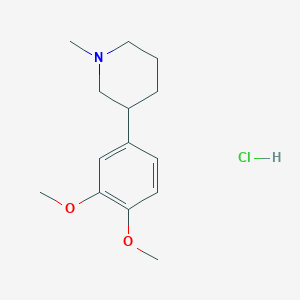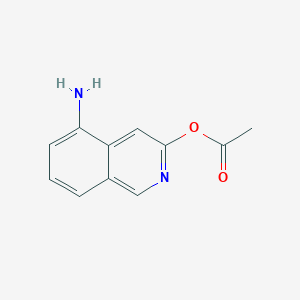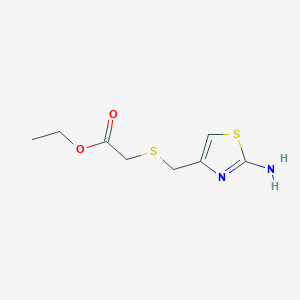
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-thiazol-4-yl)-benzoic acid methyl ester
- (2-Amino-thiazol-4-yl)-benzene-1,4-diol
- (2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl
Uniqueness
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and ethyl ester group make it a versatile intermediate for various synthetic applications, and its potential biological activity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O2S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
ethyl 2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C8H12N2O2S2/c1-2-12-7(11)5-13-3-6-4-14-8(9)10-6/h4H,2-3,5H2,1H3,(H2,9,10) |
Clave InChI |
JVTYDZCKYYGDFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSCC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


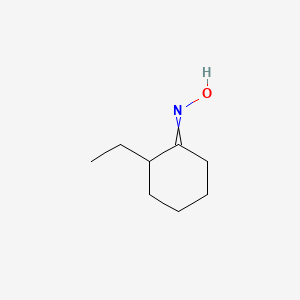
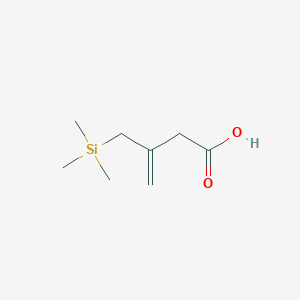
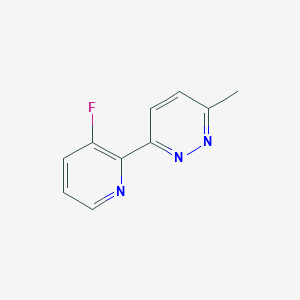

![[2-(4-Chloromethyl-phenoxy)-ethyl]-diethyl-amine hydrochloride salt](/img/structure/B8557339.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperidine-1-carboxylate](/img/structure/B8557349.png)
![5-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B8557352.png)
